6-Methoxychroman-4-amine hydrochloride structural analysis
6-Methoxychroman-4-amine hydrochloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of 6-Methoxychroman-4-amine Hydrochloride
Foreword: The Chroman Scaffold and Its Significance
The chroman scaffold, a bicyclic system featuring a benzene ring fused to a dihydropyran ring, represents a "privileged structure" in medicinal chemistry.[1] Its prevalence in a multitude of biologically active natural products, such as Vitamin E, has made it a cornerstone for the design of novel therapeutic agents.[2] The subject of this guide, 6-Methoxychroman-4-amine hydrochloride, is a specific derivative that incorporates key functional groups—a methoxy ether and a primary amine—which are pivotal for modulating its physicochemical properties and biological interactions. The formation of a hydrochloride salt is a common and crucial strategy in drug development to enhance the stability, crystallinity, and handling of the parent amine, which might otherwise be an unstable oil.[1]
This document provides a comprehensive, multi-technique approach to the definitive structural elucidation of 6-Methoxychroman-4-amine hydrochloride. We will move beyond procedural descriptions to explore the underlying scientific rationale for each analytical choice, ensuring a robust and self-validating characterization workflow suitable for drug discovery and quality control environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For 6-Methoxychroman-4-amine hydrochloride, a combination of ¹H and ¹³C NMR provides an unambiguous map of the entire structure.
Expertise & Rationale: Experimental Design
The choice of solvent is critical. While CDCl₃ is common, the hydrochloride salt of our analyte exhibits limited solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice; its high polarity readily dissolves the salt, and its deuterium exchange-labile proton (present as a water peak) can be used to identify the amine and ammonium protons.
The workflow begins with a standard ¹H NMR spectrum to identify all proton environments. This is followed by a ¹³C NMR (typically with proton decoupling) to identify all unique carbon environments. To definitively link the proton and carbon skeletons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) are employed to correlate directly bonded C-H pairs.
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Predicted Spectral Data & Interpretation
The expected NMR data provides a self-validating system. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H spectrum must align perfectly with the proposed structure and the number of signals in the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methoxychroman-4-amine Hydrochloride in DMSO-d₆
| Atom Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale for Shift/Coupling |
| NH₃⁺ | ~8.5 - 9.5 | broad s | 3H | - | The acidic ammonium protons are deshielded and exchangeable. |
| H5 | ~7.0 | d | 1H | ~115 | Aromatic proton ortho to the methoxy group, shows doublet coupling to H7. |
| H7 | ~6.8 | dd | 1H | ~114 | Aromatic proton meta to methoxy, shows coupling to H5 and H8. |
| H8 | ~6.9 | d | 1H | ~122 | Aromatic proton ortho to the ether oxygen, shows doublet coupling to H7. |
| OCH₃ | ~3.75 | s | 3H | ~55 | Methoxy protons appear as a sharp singlet in a typical ether region. |
| H4 | ~4.5 | t | 1H | ~48 | Chiral proton at C4, deshielded by both the amine and ether oxygen. Appears as a triplet due to coupling with the two H3 protons.[3] |
| H2 | ~4.2 | m | 2H | ~65 | Methylene protons adjacent to the ring oxygen, appearing as a complex multiplet. |
| H3 | ~2.1 | m | 2H | ~30 | Methylene protons at C3, appearing as a complex multiplet coupled to H2 and H4. |
| C4a | - | - | - | ~121 | Aromatic quaternary carbon. |
| C6 | - | - | - | ~154 | Aromatic carbon bonded to the methoxy group, highly deshielded. |
| C8a | - | - | - | ~148 | Aromatic quaternary carbon bonded to the ring oxygen. |
Note: These are estimated values. Actual shifts can vary based on concentration and exact instrument conditions. The Hammett and Lynch correlations can be used to predict substituent effects on aromatic signals with high accuracy.[4][5]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For a hydrochloride salt, electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, pre-charged molecules.
Expertise & Rationale: Method Selection
While Gas Chromatography-MS (GC-MS) is a powerful tool, it often requires derivatization for polar molecules like amines and can cause thermal degradation of hydrochloride salts.[6] High-Resolution Mass Spectrometry with ESI (HRAM-ESI-MS) is the authoritative choice. It allows for direct analysis of the sample in solution (e.g., methanol/water) and provides a highly accurate mass measurement of the protonated free amine ([M+H]⁺), enabling the confirmation of the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and deionized water. Further dilute this stock solution to ~1-10 µg/mL with the same solvent system.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the amine group is readily protonated.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. The expected molecular ion for the free amine (C₁₀H₁₃NO₂) is 179.22 g/mol .[7] The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): To validate the structure, select the [M+H]⁺ ion (m/z 180.09) for collision-induced dissociation (CID). This will induce fragmentation, providing a structural fingerprint.
Caption: High-Resolution ESI-MS/MS Workflow.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule (m/z 180.09) is predictable and serves to confirm the connectivity. Key fragmentation pathways for aliphatic amines involve cleavage of the bond alpha to the carbon-amino carbon.[6][8]
-
Primary Ion: [C₁₀H₁₃NO₂ + H]⁺ = m/z 180.09
-
Key Fragments:
-
Loss of ammonia (NH₃): m/z 163.08
-
Retro-Diels-Alder (RDA) cleavage of the dihydropyran ring.
-
Loss of the methoxy group as a radical (•OCH₃) followed by rearrangement.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Rationale: Sample Preparation and Data Interpretation
The sample is a solid hydrochloride salt. The most reliable method for analysis is to create a potassium bromide (KBr) pellet. This involves mixing a small amount of the sample with dry KBr powder and compressing it into a transparent disk, eliminating solvent interference.
The resulting spectrum is a fingerprint of the molecule's functional groups. For 6-Methoxychroman-4-amine hydrochloride, we expect to see characteristic absorptions for the ammonium salt, the aromatic ring, and the aryl ether.[9][10]
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200-2800 | N-H Stretch | Ammonium (NH₃⁺) | Broad, strong absorption characteristic of the N-H stretching in an ammonium salt. |
| ~3050-3000 | C-H Stretch | Aromatic | Medium to weak bands for C-H stretching on the benzene ring. |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Stretching vibrations from the chroman ring and methoxy group. |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1620-1550 | N-H Bend | Ammonium (NH₃⁺) | Asymmetric and symmetric bending vibrations. |
| ~1250 | C-O-C Stretch | Aryl Ether | Strong, characteristic asymmetric stretch for the Ar-O-CH₃ bond.[9] |
| ~1030 | C-O-C Stretch | Aryl Ether | Symmetric stretch for the Ar-O-CH₃ bond. |
| ~850-800 | C-H Bend | Aromatic | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
X-ray Crystallography: The Definitive 3D Structure
While NMR, MS, and FTIR collectively provide a robust picture of the molecular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[11] It determines the precise spatial arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C4.
Expertise & Rationale: From Crystal to Structure
The rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[11] The hydrochloride salt form is advantageous here, as salts often have higher crystallinity than their free-base counterparts.[1] Slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol, methanol/water mixtures) is a standard method for crystal growth.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[12] This technique is particularly valuable for confirming the conformation of the dihydropyran ring (which typically adopts a half-chair conformation) and the relative orientation of the substituents.[3][13]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the compound in a suitable solvent (e.g., ethanol) to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mounting & Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect the diffraction data.
-
Structure Solution & Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[12]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of 6-Methoxychroman-4-amine hydrochloride is not achieved by a single technique but by the synergistic and corroborative power of multiple analytical methods. NMR defines the chemical connectivity, MS confirms the elemental composition and molecular weight, FTIR verifies the presence of key functional groups, and X-ray crystallography provides the definitive three-dimensional structure. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system that ensures the highest degree of scientific integrity and trustworthiness for researchers and drug development professionals.
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